MFCD18317384

Beschreibung

MFCD18317384 is a synthetic organic compound commonly used in pharmaceutical and materials science research. While specific data for this compound are unavailable in the provided evidence, analogous compounds (e.g., CAS 918538-05-3, CAS 1046861-20-4) suggest it likely belongs to a class of heterocyclic aromatic systems with halogen substituents, such as chlorinated or fluorinated pyrazolo-pyridines or pyrrolo-triazines . These structures are frequently investigated for their bioactivity, including kinase inhibition or antimicrobial properties. Key physicochemical properties (e.g., molecular weight, solubility, Log P) would typically align with its structural analogs, as seen in compounds like CAS 918538-05-3 (C₆H₃Cl₂N₃, MW 188.01, solubility 0.24 mg/ml) .

Eigenschaften

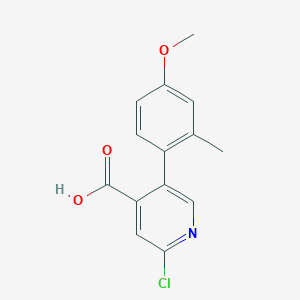

IUPAC Name |

2-chloro-5-(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c1-8-5-9(19-2)3-4-10(8)12-7-16-13(15)6-11(12)14(17)18/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVWIDDPLFLBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=CN=C(C=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687485 | |

| Record name | 2-Chloro-5-(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261932-97-1 | |

| Record name | 2-Chloro-5-(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methoxy-2-methylphenyl)isonicotinic acid typically involves the chlorination of isonicotinic acid followed by the introduction of the 4-methoxy-2-methylphenyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(4-methoxy-2-methylphenyl)isonicotinic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(4-methoxy-2-methylphenyl)isonicotinic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(4-methoxy-2-methylphenyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison is based on structurally analogous compounds from the evidence, focusing on molecular properties, synthetic accessibility, and bioactivity.

Table 1: Key Properties of MFCD18317384 and Analogs

Key Findings:

Structural Diversity :

- CAS 918538-05-3 (pyrrolo-triazine) and CAS 428854-24-4 (pyrazolo-pyridine) share heteroaromatic cores but differ in substituents, impacting solubility and target specificity. Halogen atoms (Cl, F) enhance metabolic stability but reduce aqueous solubility .

- CAS 1046861-20-4, a boronic acid derivative, exhibits distinct reactivity (e.g., Suzuki coupling) compared to nitrogen-rich heterocycles, making it more suitable for catalytic applications .

Synthetic Complexity :

- Pyrrolo-triazines (e.g., CAS 918538-05-3) require multi-step synthesis with yields ≤61%, whereas pyrazolo-pyridines (e.g., CAS 428854-24-4) involve palladium-catalyzed cross-coupling, achieving higher yields (up to 88%) .

Bioactivity and Safety :

- Chlorinated analogs (CAS 918538-05-3) show higher cytotoxicity (H315-H319-H335 warnings) compared to fluorinated derivatives, which often exhibit improved BBB permeability .

- Leadlikeness scores (≤1.0) and PAINS alerts (0–1) indicate that most analogs require optimization for drug development .

Research Implications and Limitations

- Data Gaps: The absence of explicit data for MFCD18317384 limits direct comparisons.

- Methodological Consistency : Studies referenced in the evidence emphasize standardized reporting of synthetic protocols and physicochemical data (e.g., TPSA, Log S) to ensure reproducibility .

- Future Directions : Computational modeling (e.g., SILICOS-IT, ESOL) and high-throughput screening could refine predictions for MFCD18317384’s properties and applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.